molecular formula C12H21Cl2FN2O B2449810 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate CAS No. 1049733-90-5

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

Cat. No.: B2449810
CAS No.: 1049733-90-5
M. Wt: 299.21
InChI Key: JWEBWGCPXUOYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a chemical compound with the molecular formula C12H17FN2·2HCl·H2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of a fluorobenzyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include additional techniques such as column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate
  • 1-(4-Fluorobenzyl)homopiperazine dihydrochloride hydrate
  • 1-(4-Fluorobenzyl)piperidine dihydrochloride hydrate

Uniqueness

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperidine and piperazine analogs

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1,4-diazepane;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;;/h2-5,14H,1,6-10H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBWGCPXUOYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)F.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.